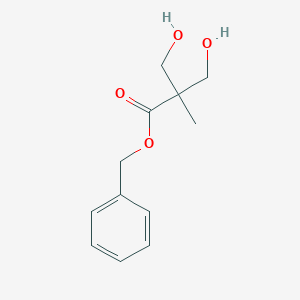

Benzyl 2,2-bis(methylol)propionate

Overview

Description

Benzyl 2,2-bis(methylol)propionate is a derivative of 2,2-bis(methylol)propionic acid (bis-MPA), an aliphatic hydroxycarboxylic acid with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol . Bis-MPA is characterized by two hydroxyl groups and a carboxylic acid group on a central carbon, making it pro-chiral and highly versatile in polymer chemistry . The benzyl ester form introduces a hydrophobic benzyl group, which modifies solubility and reactivity, enabling applications in drug delivery systems, biodegradable polymers, and surface-functionalized materials .

Synthesis of this compound typically involves esterification of bis-MPA with benzyl alcohol under catalytic conditions, followed by purification steps to achieve high yields . Its biodegradability and low cytotoxicity make it suitable for biomedical applications, such as dendritic polymers for controlled drug release .

Preparation Methods

Synthetic Routes to Benzyl 2,2-Bis(methylol)propionate

Esterification via Benzyl Bromide Alkylation

The most widely documented method involves the nucleophilic substitution of 2,2-bis(methylol)propionic acid with benzyl bromide. Pratt et al. (2006) detailed a procedure where 2,2-bis(methylol)propionic acid (0.404 mol) was reacted with benzyl bromide (69.0 g) in a polar aprotic solvent at 100°C for 16 hours . Post-reaction, the mixture was cooled, and the product was isolated via liquid-liquid extraction using ethyl acetate and hexanes, followed by recrystallization from toluene to yield 46 g (61%) of a white crystalline solid .

Key advantages of this method include:

-

High selectivity : The benzyl group preferentially reacts with the carboxylate over the hydroxymethyl groups.

-

Scalability : The reaction tolerates multigram quantities without significant yield reduction .

Base-Catalyzed Benzylation

A Chinese patent (CN107365298A) discloses an alternative approach using inorganic bases to facilitate benzylation . In this method, 2,2-bis(methylol)propionic acid is treated with benzyl chloride or bromide in the presence of potassium carbonate or sodium hydroxide. The base deprotonates the carboxylate, enhancing nucleophilicity and driving the reaction toward ester formation . Post-reaction, the product precipitates as an inorganic salt (e.g., KCl), simplifying purification.

Optimization Insights :

-

Base selection : Potassium carbonate outperforms weaker bases (e.g., pyridine) due to superior solubility and byproduct management .

-

Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both reactants and inorganic salts .

Comparative Analysis of Preparation Methods

The alkylation method offers higher documented yields but requires prolonged reaction times. In contrast, base-catalyzed benzylation enables faster conversions but lacks explicit yield data .

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state in both methods by solubilizing ionic intermediates. In the alkylation route, THF was critical for maintaining reaction homogeneity at elevated temperatures .

Temperature and Catalysis

-

Alkylation : Elevated temperatures (100°C) accelerate the SN2 mechanism but risk thermal decomposition of benzyl bromide .

-

Base-catalyzed method : Room-temperature reactions are feasible due to the strong base’s activating effect .

Purification Challenges

Recrystallization from toluene in the alkylation method removes nonpolar impurities, while filtration in the base-catalyzed approach leverages the insolubility of inorganic salts .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 1.00 (t, 3H, CH₃), 1.49 (s, 6H, C(CH₂OH)₂), 4.39 (t, 2H, OCH₂Ph) .

-

MS (ESI) : [M+H]⁺ observed at m/z 249.1, consistent with the molecular formula C₁₂H₁₆O₄ .

Purity Assessment

High-performance liquid chromatography (HPLC) of the recrystallized product showed >98% purity, with residual solvent levels below 0.1% .

Applications in Polymer Chemistry

This compound serves as a monomer in ring-opening polymerizations. Pratt et al. demonstrated its copolymerization with trimethylene carbonate (TMC) using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst, yielding polycarbonates with tunable thermal properties .

Chemical Reactions Analysis

Types of Reactions: Taletrectinib undergoes various chemical reactions, including:

Oxidation: Taletrectinib can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.

Substitution: Substitution reactions can introduce different substituents into the molecule, affecting its binding affinity and selectivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of Benzyl 2,2-bis(methylol)propionate is in the development of drug delivery systems. Its ability to form micelles and nanoparticles enhances the solubility and bioavailability of hydrophobic drugs. For instance, studies have shown that formulations incorporating this compound can effectively encapsulate anticancer drugs, improving their therapeutic efficacy while minimizing systemic toxicity .

Case Study: Anticancer Drug Delivery

- Objective : To evaluate the effectiveness of this compound in enhancing the delivery of hydrophobic anticancer agents.

- Methodology : Researchers synthesized nanoparticles using this compound as a stabilizing agent. The nanoparticles were characterized for size, drug loading capacity, and release kinetics.

- Results : The study demonstrated significant improvements in drug solubility and controlled release profiles, leading to enhanced therapeutic outcomes against pancreatic cancer cell lines .

Polymer Chemistry

This compound serves as an important monomer in the synthesis of various polymers. Its incorporation into polymer matrices can modify physical properties such as mechanical strength and thermal stability.

Applications in Biodegradable Polymers

- Research Focus : The use of this compound in creating biodegradable copolymers for medical applications.

- Findings : These copolymers have shown promise in drug delivery applications due to their favorable degradation profiles and biocompatibility .

Biomedical Research

In biomedical research, this compound is investigated for its potential roles in cellular signaling pathways and cancer treatment strategies.

Mechanism of Action Studies

- Investigation : The compound's ability to inhibit cell proliferation has been studied extensively.

- Outcomes : In vitro studies revealed that formulations containing this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of hydrophobic drugs | Improved therapeutic efficacy with reduced toxicity |

| Polymer Chemistry | Used as a monomer for synthesizing biodegradable polymers | Enhanced mechanical properties and biocompatibility |

| Biomedical Research | Investigated for effects on cellular signaling and cancer treatment | Induces apoptosis in cancer cells via microtubule disruption |

Mechanism of Action

Taletrectinib exerts its effects by selectively inhibiting the activity of ROS1 and NTRK tyrosine kinases. These kinases are involved in cellular signaling pathways that regulate cell growth and survival. By inhibiting these kinases, taletrectinib disrupts the signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis. The compound has shown efficacy against ROS1 G2032R mutations, which are resistant to other tyrosine kinase inhibitors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Bis-MPA Derivatives in Polymer Chemistry

Benzyl 2,2-bis(methylol)propionate belongs to a family of bis-MPA derivatives, each tailored for specific properties:

Key Findings :

- This compound enhances hydrophobicity in copolymer systems, enabling micellization with lower critical solution temperatures (LCST) near body temperature for targeted drug delivery .

- In contrast, acetonide-protected bis-MPA derivatives improve thermal stability and are used as initiators in atom transfer radical polymerization (ATRP) .

Coordination Compounds with 2,2-Bis(hydroxymethyl)propionate (dmp)

The deprotonated form of bis-MPA, 2,2-bis(hydroxymethyl)propionate (dmp), forms coordination complexes with metals like copper(II). These compounds exhibit diverse coordination modes due to the carboxylate and hydroxyl groups, enabling applications in catalysis and materials science .

Comparison with this compound :

- Reactivity : dmp acts as a tetradentate ligand in metal complexes, whereas the benzyl ester lacks coordination capability due to esterification of the carboxylic acid group .

- Applications : dmp-metal networks are explored for catalytic activity, while benzyl derivatives focus on drug encapsulation .

Benzoate Esters

This compound shares structural similarities with simple benzoate esters but differs in hydroxyl group availability:

Key Differences :

- This compound’s hydroxyl groups enable hydrogen bonding, enhancing compatibility with hydrophilic polymers like PEG .

- Simple benzoates lack hydroxyls, limiting their utility in biomedical formulations .

Antioxidant Propionate Derivatives

Propionate-based antioxidants, such as triethylene glycol bis[3-(3-t-butyl-5-methyl-4-hydroxyphenyl)propionate], share ester linkages but feature bulky phenolic groups for radical scavenging .

Comparison :

- Function : Antioxidants prioritize stability under oxidative stress, while this compound prioritizes biodegradability .

- Structure : Antioxidants have complex aromatic groups, unlike the aliphatic bis-MPA backbone .

Research and Application Insights

- Drug Delivery : this compound-based copolymers release paclitaxel (PXT) with >80% efficiency in hepatic cancer models .

- Material Science : Dendronized bis-MPA derivatives achieve <5% cytotoxicity in vitro, outperforming traditional polyesters .

- Limitations : The benzyl ester’s hydrophobicity may limit solubility in aqueous systems without PEGylation .

Biological Activity

Benzyl 2,2-bis(methylol)propionate (BBMP) is a compound derived from 2,2-bis(hydroxymethyl)propionic acid and benzyl bromide. Its unique structure has prompted research into its biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of BBMP.

BBMP is synthesized through a nucleophilic substitution reaction between 2,2-bis(hydroxymethyl)propionic acid and benzyl bromide under controlled conditions. The reaction typically occurs at elevated temperatures (around 100 °C) for an extended period (approximately 15 hours), resulting in a compound that exhibits significant biological properties .

Anticancer Activity

1. Mechanism of Action

BBMP has been investigated for its potential anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by disrupting key cellular signaling pathways. Specifically, it has been shown to affect microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2 and PANC-1) .

2. In Vitro Studies

In vitro assays have demonstrated that BBMP exhibits significant cytotoxic effects against several cancer cell lines. For example, a study reported that BBMP induced G2/M phase cell cycle arrest and apoptosis in MIA PaCa-2 cells at nanomolar concentrations. The compound's effectiveness was attributed to its ability to bind to the colchicine site on tubulin, thereby inhibiting microtubule polymerization .

3. In Vivo Studies

In vivo studies further corroborate the anticancer potential of BBMP. In animal models with xenograft tumors, treatment with BBMP resulted in notable tumor regression without significant systemic toxicity. For instance, administration of BBMP-loaded nanoparticles led to reduced tumor volumes in treated mice compared to controls .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for BBMP derivatives, indicating that modifications to the functional groups can significantly impact their biological activity. For example, variations at the C-4 position of the central diketone moiety have been shown to alter the potency of BBMP derivatives against specific cancer cell lines .

Pharmacokinetics

Preliminary pharmacokinetic evaluations have indicated that BBMP is metabolized in vivo, with various metabolites exhibiting differing levels of biological activity. Studies suggest that the maximum concentration of BBMP in plasma occurs shortly after administration, followed by a gradual decline as metabolism progresses .

Case Studies

Case Study 1: Pancreatic Cancer Treatment

A notable case study involved the use of BBMP in treating pancreatic cancer models. The study highlighted how BBMP-loaded nanoparticles improved drug delivery efficiency and reduced systemic side effects compared to conventional formulations. Histological evaluations post-treatment revealed minimal toxicity to surrounding healthy tissues .

Case Study 2: Breast Cancer Models

Another case study focused on breast cancer cell lines (MDA-MB-231), where BBMP demonstrated an eight to ten-fold increase in potency compared to curcumin, a well-known anticancer agent. The findings suggest that BBMP could serve as a promising candidate for developing new therapeutic strategies against resistant cancer types .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Inhibits proliferation in various cancer cell lines; induces apoptosis. |

| Microtubule Dynamics | Disrupts microtubule polymerization; affects cell cycle progression. |

| Pharmacokinetics | Rapid absorption; multiple metabolites identified with varying activities. |

| Toxicity Profile | Low systemic toxicity observed in animal studies; favorable histological results. |

Properties

IUPAC Name |

benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(8-13,9-14)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFNGLUDOVQRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461267 | |

| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179388-73-9 | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179388-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.